3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring
Preparation Methods
The synthesis of 3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-amino pyrazoles with carbocations can yield stable intermediates, which are then cyclized and condensed to form the final product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but generally, the compound’s structure allows it to fit into active sites and alter the function of the target molecules .
Comparison with Similar Compounds
3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid can be compared to other similar compounds, such as:
6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid: This compound has a cyclopropyl group instead of an isopropyl group, which may affect its reactivity and applications.
1-isopropyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid:
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
6-phenyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H14N2O3/c1-9(2)14-13-11(16(19)20)8-12(17-15(13)21-18-14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,19,20) |
InChI Key |
NNAQQPGFWGIDPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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